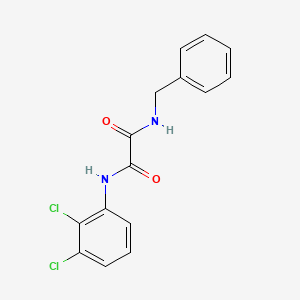

N-benzyl-N'-(2,3-dichlorophenyl)oxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N'-(2,3-dichlorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c16-11-7-4-8-12(13(11)17)19-15(21)14(20)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSRGISJTPRANF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Benzyl N 2,3 Dichlorophenyl Oxamide

Established Synthetic Routes to N,N'-Disubstituted Oxamides

The construction of the oxamide (B166460) backbone (–NH–CO–CO–NH–) can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials, the scale of the reaction, and the chemical functionalities present on the amine substituents.

Amidation Reactions of Oxalyl Halides

The reaction between an amine and an oxalyl halide, most commonly oxalyl chloride, represents the most direct and traditional approach for preparing N,N'-disubstituted oxamides. Oxalyl chloride is a highly reactive diacyl chloride that readily undergoes nucleophilic acyl substitution with primary or secondary amines.

The reaction typically proceeds in a stepwise manner. The first mole of amine reacts with one of the acyl chloride groups to form an intermediate oxamoyl chloride. This is followed by a reaction with a second mole of amine to yield the final N,N'-disubstituted oxamide. If two different amines are used, as is the case for N-benzyl-N'-(2,3-dichlorophenyl)oxamide, the reaction must be performed sequentially to avoid the formation of a mixture of symmetric and asymmetric products. This involves reacting oxalyl chloride with the first amine at a low temperature, followed by the addition of the second amine. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

General Reaction Scheme: (COCl)₂ + R¹NH₂ → R¹NHCOCOCl + HCl R¹NHCOCOCl + R²NH₂ → R¹NHCOCONHR² + HCl

This method is widely applicable due to the high reactivity of oxalyl chloride. google.comchemicalbook.com However, the reaction's vigor requires careful temperature control, especially during the initial stages, to prevent side reactions.

Amide Coupling Strategies

Modern organic synthesis offers a plethora of amide coupling reagents that facilitate the formation of amide bonds from carboxylic acids and amines under milder conditions than those required for acyl halides. While oxalic acid itself can be used, these methods often employ pre-formed oxanilic acids (R-NHCOCOOH) which are then coupled with a second amine.

These strategies involve the in situ activation of a carboxylic acid group. Reagents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly used. Phosphonium (B103445) and uronium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective, particularly for sterically hindered or less nucleophilic amines. These reagents convert the carboxylic acid into a highly reactive activated ester or related species, which is then readily attacked by the amine.

The primary advantage of these methods is the mild reaction conditions, which enhances compatibility with sensitive functional groups and reduces the risk of side reactions like racemization in chiral substrates.

| Coupling Reagent System | Description | Advantages |

| EDC/HOBt | A carbodiimide (B86325) (EDC) activates the carboxyl group, and HOBt is added to form an active ester, suppressing side reactions and reducing racemization. | Water-soluble urea (B33335) byproduct (easy removal); mild conditions. |

| HATU/DIPEA | A uronium salt-based reagent that forms a highly reactive activated ester with HOAt. Diisopropylethylamine (DIPEA) is used as the base. | High efficiency, fast reaction times, effective for difficult couplings. |

| PyBOP | A phosphonium salt-based reagent that activates the carboxyl group. | Stable, less allergenic than some carbodiimides, good for solid-phase synthesis. |

Alternative Oxamide Bond Formation Methodologies

Beyond the classical oxalyl chloride and modern coupling strategies, several other methods have been developed for synthesizing oxamides.

From Dialkyl Oxalates: A common and less aggressive method involves the aminolysis of dialkyl oxalates, such as diethyl oxalate (B1200264) or dimethyl oxalate. The reaction is typically carried out by heating the dialkyl oxalate with two equivalents of the desired amine, often in a solvent like ethanol. This method is particularly useful for preparing symmetrical oxamides (where R¹ = R²). For unsymmetrical oxamides, a stepwise approach is necessary, which can be synthetically challenging due to competing reactions.

Catalytic Carbonylation: The catalytic carbonylation of amines offers an alternative pathway that utilizes carbon monoxide (CO) as the C2 source. These reactions are typically mediated by transition metal catalysts, such as palladium complexes, and proceed under an atmosphere of CO and an oxidant.

Enzymatic Synthesis: Biocatalytic methods, employing enzymes like lipases, are emerging as environmentally friendly alternatives for amide bond formation. For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to catalyze amidation reactions between free carboxylic acids and amines in organic solvents. researchgate.net This approach offers high selectivity and operates under very mild conditions, avoiding the need for harsh reagents. researchgate.net

Targeted Synthesis of this compound

The synthesis of the unsymmetrical this compound requires a strategy that allows for the sequential introduction of the two distinct amine precursors.

Precursor Identification and Preparation

Benzylamine (B48309): This is a common chemical intermediate. Industrially, it is primarily produced via the reaction of benzyl (B1604629) chloride with ammonia. wikipedia.orgchemicalbook.com Alternative routes include the catalytic hydrogenation of benzonitrile (B105546) or the reductive amination of benzaldehyde, often using a Raney nickel catalyst. wikipedia.orgchemicalbook.com For laboratory-scale synthesis, the reaction of benzyl chloride with hexamethylenetetramine is also a viable method. prepchem.com

| Benzylamine Synthesis Method | Reactants | Key Conditions |

| Ammonolysis | Benzyl chloride, Ammonia | Aqueous solution, often under pressure. chemicalbook.comchemicalbook.com |

| Reductive Amination | Benzaldehyde, Ammonia, H₂ | Raney Nickel catalyst, ~100°C, high pressure. chemicalbook.com |

| Nitrile Reduction | Benzonitrile, H₂ | Raney Nickel catalyst. wikipedia.org |

2,3-Dichloroaniline (B127971): This precursor is typically synthesized by the reduction of the corresponding nitroaromatic compound, 2,3-dichloronitrobenzene. A common method is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in a solvent such as methanol (B129727) or ethanol. chemicalbook.com Other processes may involve the chlorination of aniline (B41778) derivatives where the para-position is protected, followed by deprotection. googleapis.com

| 2,3-Dichloroaniline Synthesis Method | Reactants | Key Conditions |

| Nitro Reduction | 1,2-Dichloro-3-nitrobenzene, H₂ | Pd/C or other hydrogenation catalyst, methanol/water solvent, elevated temperature and pressure. chemicalbook.com |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key considerations include atom economy, the use of safer solvents, and minimizing waste generation.

Atom Economy: The traditional synthesis using oxalyl chloride has a moderate atom economy due to the formation of two equivalents of hydrochloric acid, which is typically neutralized by a base, generating salt waste. instituteofsustainabilitystudies.com Alternative synthetic routes with higher atom economy are being explored for amide bond formation in general. ucl.ac.uk

Solvent Selection: The use of hazardous chlorinated solvents like dichloromethane (B109758) should be minimized or replaced with greener alternatives. mdpi.comnih.gov Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) are considered more environmentally benign choices. nih.gov

Catalytic Methods: While not specifically documented for this compound, research into catalytic methods for amide bond formation is a key area of green chemistry. rsc.orgresearchgate.net These methods often use catalysts to enable the direct condensation of carboxylic acids and amines, with water as the only byproduct, thus significantly improving atom economy and reducing waste. nih.gov

Energy Efficiency: The synthesis should be designed to be energy-efficient, for instance, by running reactions at ambient temperature and pressure whenever possible.

Table 1: Comparison of Synthetic Routes based on Green Chemistry Metrics

| Metric | Traditional Oxalyl Chloride Route | Potential Greener Catalytic Route |

| Atom Economy | Moderate | High |

| Solvents | Often chlorinated solvents (e.g., DCM) | Greener solvents (e.g., 2-MeTHF, water) mdpi.comnih.gov |

| Byproducts | HCl, salt waste | Water |

| Catalyst | Stoichiometric base | Sub-stoichiometric catalyst |

| Energy Input | Typically low to moderate | Potentially higher for some catalytic systems |

Mechanistic Investigations of the Formation of this compound

The formation of this compound via the oxalyl chloride route likely proceeds through a nucleophilic acyl substitution mechanism, analogous to the well-studied Schotten-Baumann reaction. wikipedia.orgorganic-chemistry.org

Proposed Reaction Intermediates

The reaction pathway is believed to involve the formation of several key intermediates:

N-benzyl oxamoyl chloride: The initial reaction between benzylamine and oxalyl chloride is expected to form this mono-acylated intermediate. The high reactivity of oxalyl chloride allows for this initial substitution to occur rapidly.

Tetrahedral Intermediate (first addition): The attack of the nitrogen atom of benzylamine on one of the carbonyl carbons of oxalyl chloride leads to a transient tetrahedral intermediate. The collapse of this intermediate with the expulsion of a chloride ion forms the N-benzyl oxamoyl chloride.

Tetrahedral Intermediate (second addition): The subsequent attack of the nitrogen atom of 2,3-dichloroaniline on the remaining acyl chloride moiety of the N-benzyl oxamoyl chloride forms a second tetrahedral intermediate.

Final Product Formation: The collapse of the second tetrahedral intermediate with the elimination of a chloride ion yields the final product, this compound.

Kinetic Studies of Key Reaction Steps

Nucleophilicity of the Amine: The rate of the reaction is dependent on the nucleophilicity of the amines. Benzylamine is a stronger nucleophile than 2,3-dichloroaniline due to the electron-withdrawing effect of the chlorine atoms on the aromatic ring of the latter. This difference in reactivity can be exploited to control the sequential addition.

Concentration of Reactants: The reaction rate is expected to be dependent on the concentrations of the amine and the acyl chloride.

Temperature: As with most chemical reactions, the rate of amide formation will increase with temperature. However, higher temperatures may also lead to an increase in side reactions and impurity formation.

Solvent Polarity: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate.

Table 2: Hypothetical Relative Reaction Rates for Key Steps

| Reaction Step | Reactants | Relative Rate | Rationale |

| Step 1 | Benzylamine + Oxalyl Chloride | Fast | High nucleophilicity of benzylamine. |

| Step 2 | 2,3-dichloroaniline + N-benzyl oxamoyl chloride | Slower | Reduced nucleophilicity of 2,3-dichloroaniline due to electron-withdrawing chlorine atoms. |

Purification and Isolation Protocols for Research Applications

The purification of this compound is critical to obtain a high-purity sample for research and analytical purposes. Common purification techniques for solid organic compounds, particularly aromatic amides, are applicable.

Crystallization: Recrystallization is a primary method for purifying solid organic compounds. nih.gov The choice of solvent is crucial and is determined by the solubility profile of the target compound and its impurities. A suitable solvent system would be one in which the oxamide is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents for the crystallization of aromatic amides include ethanol, methanol, ethyl acetate, and mixtures of these with water or hexane (B92381). acs.org

Column Chromatography: For more challenging purifications or for the separation of closely related byproducts, column chromatography using silica (B1680970) gel is an effective technique. A solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate, would be used to elute the compound from the column.

Washing: After initial isolation by filtration, the crude product is typically washed with a solvent in which the desired product is insoluble but impurities are soluble. This can include washing with water to remove any inorganic salts and then with a non-polar solvent like hexane to remove non-polar impurities.

Table 3: Illustrative Purification Protocol for this compound

| Step | Procedure | Purpose | Expected Outcome |

| 1. Quenching & Filtration | The reaction mixture is quenched with water, and the precipitated solid is collected by vacuum filtration. | To stop the reaction and isolate the crude product. | A solid crude product containing the desired oxamide and impurities. |

| 2. Washing | The crude solid is washed sequentially with dilute aqueous acid, water, and a non-polar organic solvent (e.g., hexane). | To remove unreacted amines, inorganic salts, and non-polar byproducts. | A purer solid product. |

| 3. Recrystallization | The washed solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allowed to cool slowly. | To further purify the product by separating it from soluble impurities. | Crystalline solid of high purity. |

| 4. Drying | The purified crystals are dried under vacuum. | To remove residual solvent. | A dry, crystalline final product. |

Advanced Structural Elucidation and Molecular Architecture of N Benzyl N 2,3 Dichlorophenyl Oxamide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the title compound has not been reported, we can predict its key structural features by examining the crystal structures of its constituent fragments and analogous molecules.

Determination of Molecular Geometry and Conformation

The molecular geometry of N-benzyl-N'-(2,3-dichlorophenyl)oxamide is expected to be dictated by the steric and electronic interactions between its three main components: the benzyl (B1604629) group, the 2,3-dichlorophenyl group, and the central oxamide (B166460) linker.

The oxamide core (–NH–C(O)–C(O)–NH–) is known to strongly favor a planar, antiperiplanar conformation, where the two carbonyl groups are oriented 180° with respect to each other. This planarity is due to the delocalization of π-electrons across the O=C–C=O system. In analogous structures like N,N′-Dibutyloxamide, the oxalamide core is perfectly planar with an O=C–C=O torsion angle of 180°. mdpi.com This planarity is a defining feature and is anticipated to be present in the title compound.

The amide linkages (C–N) exhibit significant partial double bond character, which restricts rotation and enforces planarity on the immediate atoms. Consequently, the atoms of each amide group (C–NH–C=O) are expected to be largely coplanar.

For the N-benzyl group, there is greater rotational freedom around the N–CH₂ and CH₂–phenyl bonds. The final conformation in the solid state will be one that minimizes steric clashes while maximizing favorable crystal packing interactions, such as hydrogen bonding.

Elucidation of Bond Lengths and Bond Angles

The bond lengths and angles within this compound can be reliably estimated from data on analogous compounds. The key parameters for the oxamide core and the substituted amide linkages are expected to be consistent with established values.

The central C–C bond of the oxamide linker is typically longer than a standard C-C single bond due to electronic repulsion between the adjacent carbonyl groups. In N,N′-Dibutyloxamide, this bond length is 1.542 Å. mdpi.com The C=O bond lengths are expected to be around 1.23-1.24 Å, and the amide C–N bonds around 1.33 Å, indicating their partial double bond character. mdpi.com The bond angles around the carbonyl carbons (O=C–C, O=C–N, N–C–C) will be close to the ideal 120° for sp² hybridized centers.

For the 2,3-dichlorophenyl moiety, the C–Cl bond lengths are expected to be in the typical range of 1.73-1.74 Å. The internal bond angles of the benzene (B151609) ring may show slight distortions from 120° due to the electronic and steric effects of the chloro and amide substituents. The C–N bond connecting the ring to the oxamide nitrogen would be approximately 1.42 Å.

The benzyl group is expected to show standard bond lengths and angles for a monosubstituted benzene ring and a methylene (B1212753) (–CH₂–) group.

A table of predicted bond lengths and angles is provided below, compiled from data on N,N′-Dibutyloxamide and N-(2,3-dichlorophenyl)acetamide. mdpi.comresearchgate.netnih.gov

| Bond/Angle | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C=O | Oxamide Carbonyl | ~ 1.23 Å |

| C-N | Amide | ~ 1.33 Å |

| C-C | Oxamide Core | ~ 1.54 Å |

| C-N | Phenyl-Nitrogen | ~ 1.42 Å |

| C-Cl | Dichlorophenyl | ~ 1.73 Å |

| N-CH₂ | Benzylamide | ~ 1.45 Å |

| Bond Angles | ||

| O=C-N | Amide | ~ 123° |

| O=C-C | Oxamide Core | ~ 120° |

| N-C-C | Oxamide Core | ~ 117° |

| C-N-H | Amide | ~ 120° |

| C-N-C | Dichlorophenyl-Amide | ~ 125° |

Analysis of Torsion Angles and Molecular Flexibility

Torsion angles (or dihedral angles) define the conformation of the molecule by describing the rotation around single bonds. The key torsion angles in this compound determine the orientation of the aromatic rings relative to the central oxamide plane.

O=C–C=O Torsion Angle : As mentioned, this is expected to be close to 180°, enforcing a planar and antiperiplanar conformation for the oxamide core, a common feature in such structures. mdpi.com

C–C–N–C Torsion Angles : These angles describe the rotation of the N-aryl and N-benzyl groups around the C-N bonds. Due to the partial double bond character of the amide bond, rotation is restricted, but not completely absent. The planarity of the amide group means the C(O)–C(O)–N–H torsion angle will be close to 180°.

C(O)–N–C–C (Aryl) Torsion Angle : This angle defines the twist of the 2,3-dichlorophenyl ring out of the amide plane. Steric hindrance from the ortho-chlorine atom will likely force the ring to be significantly twisted. In related N-aryl amides with ortho substituents, this dihedral angle is often large to alleviate steric strain. nsf.gov

C(O)–N–CH₂–C (Benzyl) Torsion Angle : This angle, along with the N–CH₂–C–C angle, describes the conformation of the benzyl group. There is considerable rotational freedom around the N–CH₂ and CH₂–Ph bonds, allowing the benzyl group to adopt various orientations. The specific conformation in a crystal would be influenced by packing forces and intermolecular interactions.

The primary sources of molecular flexibility are the rotations around the N–C(aryl), N–C(benzyl), and C(benzyl)–C(aryl) single bonds. This flexibility allows the molecule to adopt different conformations in solution compared to the more rigid structure found in the solid state.

| Torsion Angle | Atoms Involved | Predicted Value/Range | Conformation Description |

| O=C-C=O | Oxamide Core | ~ 180° | Antiperiplanar, planar oxamide backbone |

| C(O)-N-C(aryl)-C(ortho) | Dichlorophenyl ring orientation | 30 - 90° | Twisted conformation to avoid steric clash |

| C(O)-N-CH₂-C(phenyl) | Benzyl group orientation (proximal) | Variable (e.g., ~90°) | Defines the turn of the benzyl group from the amide |

| N-CH₂-C(phenyl)-C(ortho) | Benzyl group orientation (distal) | Variable | Defines the rotation of the phenyl ring itself |

Solution-State Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing the structure and dynamics of molecules in solution. Advanced NMR and vibrational spectroscopy would provide detailed insights into the conformational behavior and functional group characteristics of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

¹H and ¹³C NMR spectroscopy would confirm the molecular structure by showing signals with chemical shifts, multiplicities, and integrations corresponding to the different types of protons and carbons in the molecule.

¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons on both the benzyl and 2,3-dichlorophenyl rings. The dichlorophenyl ring would exhibit a complex multiplet pattern due to the specific substitution. The benzyl methylene (–CH₂) protons would likely appear as a doublet coupled to the adjacent N-H proton. The two amide N-H protons are expected to appear as broad singlets or triplets (depending on coupling to adjacent protons) in the downfield region (typically 8-10 ppm).

¹³C NMR : The spectrum would show characteristic signals for the carbonyl carbons of the oxamide group in the range of 160-170 ppm. mdpi.com Signals for the aromatic carbons would appear between 110-140 ppm, with those bonded to chlorine atoms shifted further downfield. The benzyl methylene carbon would resonate around 40-45 ppm.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe conformational dynamics in solution. NOESY experiments detect through-space interactions between protons that are close to each other. This can reveal the preferred orientation of the benzyl and dichlorophenyl rings relative to the oxamide backbone and to each other. For example, correlations between the benzyl CH₂ protons and the ortho-protons of the benzyl ring would be expected, but correlations to the dichlorophenyl ring would depend on the dominant solution-state conformation.

The presence of restricted rotation around the amide C–N bonds can sometimes lead to the observation of multiple conformers (rotamers) at low temperatures, resulting in a doubling of some NMR signals. Variable-temperature NMR studies could be employed to investigate the energy barrier for this rotation.

| Proton Type | Predicted ¹H Chemical Shift (ppm) | Carbon Type | Predicted ¹³C Chemical Shift (ppm) |

| Amide (N-H) | 8.5 - 10.0 | Carbonyl (C=O) | 160 - 165 |

| Aromatic (Dichlorophenyl) | 7.2 - 7.8 | Aromatic (C-Cl) | 130 - 135 |

| Aromatic (Benzyl) | 7.2 - 7.4 | Aromatic (C-H) | 120 - 130 |

| Methylene (-CH₂-) | 4.4 - 4.6 (doublet) | Aromatic (C-N) | 135 - 140 |

| Methylene (-CH₂-) | 40 - 45 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying characteristic functional groups.

N-H Stretching : A sharp, medium-to-strong absorption band is expected in the FT-IR spectrum between 3250 and 3350 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide groups. nih.gov The exact position can be indicative of the strength of hydrogen bonding.

C-H Stretching : Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl methylene group would be observed just below 3000 cm⁻¹.

Amide I Band (C=O Stretching) : This is one of the most characteristic bands for amides. A very strong absorption is expected in the FT-IR spectrum between 1650 and 1680 cm⁻¹. This band arises primarily from the C=O stretching vibration. mdpi.comnih.gov Its position is sensitive to the electronic environment and hydrogen bonding. In oxamides, this band is often intense in both IR and Raman spectra.

Amide II Band (N-H Bending and C-N Stretching) : This band, typically found between 1510 and 1570 cm⁻¹, is a result of a combination of N-H in-plane bending and C-N stretching vibrations. It is usually strong in the IR spectrum but weaker in the Raman spectrum.

Aromatic C=C Stretching : Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region due to the C=C stretching vibrations within the two aromatic rings.

C-Cl Stretching : Strong absorptions corresponding to the C-Cl stretching modes are expected in the fingerprint region of the FT-IR spectrum, typically between 600 and 800 cm⁻¹.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into intermolecular interactions like hydrogen bonding.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) |

| N-H Stretch | Secondary Amide (N-H) | 3250 - 3350 | Medium - Strong |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Weak - Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Weak - Medium |

| Amide I (C=O Stretch) | Amide (C=O) | 1650 - 1680 | Very Strong |

| Amide II (N-H Bend) | Amide (N-H) | 1510 - 1570 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1400 - 1600 | Variable |

| C-Cl Stretch | Ar-Cl | 600 - 800 | Strong |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an indispensable analytical technique for the structural elucidation of this compound, providing precise information on its molecular weight and offering insights into its molecular architecture through characteristic fragmentation patterns. Both electron ionization (EI-MS) and electrospray ionization (ESI-MS) are commonly employed methods for the analysis of amide-containing compounds. nih.gov

Under typical mass spectrometric conditions, the initial analysis confirms the molecular weight of the compound. For this compound, with a molecular formula of C15H12Cl2N2O2, the expected monoisotopic mass is approximately 322.02 g/mol . High-resolution mass spectrometry (HRMS) would further confirm the elemental composition by providing a highly accurate mass measurement. In ESI-MS, the compound is often observed as a protonated molecule, [M+H]+, at an m/z corresponding to the addition of a proton to the molecular weight.

The fragmentation of this compound in the mass spectrometer provides significant structural information. The fragmentation pattern is dictated by the weakest bonds within the molecule and the stability of the resulting fragment ions. The oxamide core, flanked by a benzyl group and a dichlorophenyl group, presents several likely cleavage points.

Key proposed fragmentation pathways for this compound include:

Alpha-cleavage: Cleavage of the bond adjacent to a carbonyl group is a common fragmentation pathway for amides. libretexts.org In this molecule, cleavage of the C-C bond within the oxamide core could lead to the formation of two primary fragment ions.

Amide Bond Cleavage: The N-CO amide bonds are susceptible to cleavage, which can help in identifying the substituent groups on either side of the oxamide linker. nih.gov This type of cleavage is a characteristic fragmentation pattern observed in the mass spectra of piperine (B192125) and piplartine, which also possess an amide linkage. nih.gov

Benzylic Cleavage: The bond between the benzyl group and the nitrogen atom is prone to cleavage, leading to the formation of a highly stable tropylium (B1234903) ion (C7H7+) at m/z 91. This is a very common and often abundant peak in the mass spectra of compounds containing a benzyl moiety.

Cleavage involving the Dichlorophenyl Group: Fragmentation can also be initiated at the dichlorophenyl end of the molecule, leading to ions that retain the characteristic isotopic signature of two chlorine atoms.

A detailed analysis of the tandem mass spectrometry (MS/MS) data of the parent ion would allow for the sequential identification of these fragments, enabling a confident confirmation of the compound's structure.

Table 1: Proposed Major Fragment Ions of this compound in Mass Spectrometry

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Corresponding Neutral Loss |

| 322/324/326 | [C15H12Cl2N2O2]+• | Molecular Ion |

| 231/233 | [C8H5Cl2NO]+• | C7H7NO |

| 175/177 | [C6H4Cl2N]+• | C9H8N2O2 |

| 161/163 | [C6H3Cl2]+ | C9H9N2O2 |

| 106 | [C7H8N]+ | C8H4Cl2NO2 |

| 91 | [C7H7]+ | C8H5Cl2N2O2 |

Theoretical and Computational Investigations of N Benzyl N 2,3 Dichlorophenyl Oxamide

Quantum Chemical Calculations

There are no available studies that have performed quantum chemical calculations on N-benzyl-N'-(2,3-dichlorophenyl)oxamide. Consequently, data for the following subsections is not available.

Density Functional Theory (DFT) for Geometry Optimization

No published research has utilized Density Functional Theory to determine the optimized molecular geometry, bond lengths, and bond angles of this compound.

Electronic Structure Analysis: HOMO-LUMO Energies and Band Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound have not been reported in the scientific literature.

Charge Distribution and Molecular Electrostatic Potential Analysis

Analyses of the charge distribution and the molecular electrostatic potential (MEP) map for this compound are not available in public research.

Spectroscopic Property Prediction and Correlation with Experimental Data

No computational studies have been found that predict the spectroscopic properties of this compound or correlate them with experimental data.

Computational Vibrational Spectroscopy (IR, Raman)

There are no published computational predictions of the infrared (IR) and Raman vibrational frequencies for this compound.

Simulated Electronic Absorption Spectroscopy (UV-Vis, TD-DFT)

No time-dependent DFT (TD-DFT) or other computational methods have been used to simulate the UV-Vis absorption spectrum of this compound in the available literature.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of a molecule, providing insights into its flexibility, preferred shapes (conformations), and the transitions between them over time. For a molecule like this compound, with several rotatable bonds, MD simulations can reveal the dynamic interplay of its constituent parts.

The conformational flexibility of this molecule is primarily dictated by the rotation around several key single bonds: the N-benzyl bond, the C-C bond of the oxamide (B166460) bridge, and the N-phenyl bond. The rotational barriers around these bonds and the resulting conformational preferences are influenced by a combination of steric hindrance and electronic effects.

Key Torsional Angles and Potential Conformers:

The primary dihedral angles that define the major conformations of this compound are:

ω1 (C-C-N-C): Rotation around the amide bond on the benzyl (B1604629) side.

ω2 (C-C-N-C): Rotation around the amide bond on the dichlorophenyl side.

τ1 (Cα-N-C-C): Torsion defining the orientation of the benzyl group.

τ2 (Cα-N-C-C): Torsion defining the orientation of the dichlorophenyl group.

MD simulations on analogous systems suggest that the amide bonds (ω1 and ω2) will predominantly adopt a planar trans conformation due to delocalization of the nitrogen lone pair into the carbonyl π-system. However, transient excursions to cis conformations might be observed. The torsional angles τ1 and τ2 would exhibit greater variability, leading to a range of relative orientations of the aromatic rings.

Interactive Data Table: Plausible Conformational States Based on Analogous Systems

| Dihedral Angle | Predicted Stable Range (degrees) | Notes |

| ω1 | ~180° | Predominantly trans due to amide resonance. |

| ω2 | ~180° | Predominantly trans due to amide resonance. |

| τ1 | -90° to +90° | Rotation of the benzyl group is relatively facile. |

| τ2 | -60° to +60° | Rotation of the dichlorophenyl group may be more restricted due to the ortho-chloro substituent. |

Note: This data is predictive and based on studies of structurally similar molecules. Specific values for this compound would require dedicated computational studies.

Advanced Bonding Analysis: Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO)

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density of a molecule to characterize the nature of chemical bonds and other interactions. By examining the topology of the electron density, one can identify bond critical points (BCPs), which are indicative of a chemical bond. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the type of interaction.

For this compound, QTAIM analysis would be particularly useful in characterizing the nature of the amide bonds, the C-C bond of the oxamide core, and any potential intramolecular non-covalent interactions.

Covalent Bonds: The C=O, C-N, C-C, and C-H bonds would exhibit BCPs with high ρ and negative ∇²ρ values, characteristic of shared (covalent) interactions.

Intramolecular Interactions: Of particular interest would be the potential for non-covalent interactions, such as hydrogen bonds (e.g., N-H···O) or halogen bonds (e.g., C-Cl···O). The presence of a BCP between the atoms involved, along with specific topological criteria, would confirm such interactions. For instance, a weak intramolecular hydrogen bond might exist between the N-H proton and a nearby oxygen or chlorine atom, which would be revealed by a corresponding bond path in the QTAIM analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of electron delocalization and orbital interactions within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to Lewis structures (bonds, lone pairs, etc.). The interactions between these orbitals are then analyzed to understand phenomena like hyperconjugation and resonance.

In this compound, NBO analysis would highlight several key electronic features:

Amide Resonance: A strong interaction would be observed between the nitrogen lone pair (n) and the antibonding π* orbital of the adjacent carbonyl group (n → π*). This interaction is responsible for the partial double bond character of the C-N amide bond and its planarity.

Hyperconjugative Effects: The presence of the dichlorophenyl group introduces interesting electronic effects. The chlorine atoms, being highly electronegative, will influence the electron distribution in the aromatic ring through inductive effects. NBO analysis can quantify these effects by examining the occupancies of the relevant orbitals.

Inter-ring Interactions: NBO analysis can also reveal through-space interactions between the π-systems of the benzyl and dichlorophenyl rings if the molecular conformation allows for their proximity.

Interactive Data Table: Expected NBO Interaction Energies in Analogous Amide Systems

| Donor NBO | Acceptor NBO | Estimated Stabilization Energy (kcal/mol) | Interaction Type |

| n(N) | π(C=O) | > 50 | Amide Resonance |

| σ(C-H) | σ(C-C) | 1-5 | Hyperconjugation |

| π(Aromatic Ring) | π*(Aromatic Ring) | Dependent on conformation | π-π Stacking |

Note: These values are illustrative and based on general NBO analyses of amides and aromatic systems. The actual energies for this compound would depend on its specific geometry and electronic structure.

Reactivity Profiles and Chemical Transformations of N Benzyl N 2,3 Dichlorophenyl Oxamide

Stability and Degradation Pathways under Various Chemical ConditionsNo data exists on the stability of this compound under different chemical environments or its potential degradation pathways.

Future research may shed light on the chemical properties of N-benzyl-N'-(2,3-dichlorophenyl)oxamide. Until such studies are conducted and published, a comprehensive and data-driven article on its reactivity and chemical transformations cannot be compiled.

Solid State Chemistry and Crystal Engineering of N Benzyl N 2,3 Dichlorophenyl Oxamide

Polymorphism and Pseudopolymorphism Studies

There is no available information regarding the polymorphic or pseudopolymorphic behavior of N-benzyl-N'-(2,3-dichlorophenyl)oxamide. Investigations into whether this compound can exist in different crystalline forms (polymorphs) or incorporate solvent molecules into its crystal lattice (pseudopolymorphs) have not been reported in the scientific literature.

Analysis of Intermolecular Interactions in the Crystalline State

A detailed analysis of the intermolecular interactions for this compound is not possible without crystallographic data. Such an analysis would typically involve the examination of the three-dimensional arrangement of molecules in the crystal to identify key non-covalent interactions that govern the solid-state structure.

Hydrogen Bonding Networks

Specific details regarding the hydrogen bonding networks in the crystalline state of this compound are unknown. The oxamide (B166460) functional group contains both hydrogen bond donors (N-H) and acceptors (C=O), suggesting that hydrogen bonding would be a significant factor in its crystal packing; however, the specific motifs and connectivity of these bonds have not been determined.

π-π Stacking and Other Non-Covalent Interactions

The presence of a benzyl (B1604629) group and a dichlorophenyl group in the molecule suggests the potential for π-π stacking interactions. However, without a determined crystal structure, the existence, geometry, and energetic contribution of these interactions cannot be confirmed. Other non-covalent interactions, such as C-H···π and halogen bonds, may also play a role in the solid-state assembly, but no data is available.

Co-crystallization and Salt Formation for Crystal Engineering

There are no published studies on the co-crystallization or salt formation of this compound. These crystal engineering techniques are often employed to modify the physicochemical properties of a compound, but their application to this specific oxamide derivative has not been explored in the available literature.

Coordination Chemistry and Metal Complexation of N Benzyl N 2,3 Dichlorophenyl Oxamide

Ligand Design Principles for Oxamide (B166460) Derivatives

The design of oxamide-based ligands like N-benzyl-N'-(2,3-dichlorophenyl)oxamide is predicated on several key structural and electronic features that make them effective for metal ion coordination. The core of the ligand is the oxamide moiety (-NH-CO-CO-NH-), which acts as a bidentate chelating unit. The two nitrogen and two oxygen atoms of the amide groups can act as donor atoms, allowing the ligand to bind to a metal center in a stable five-membered ring formation.

The substituents on the nitrogen atoms play a crucial role in modulating the electronic and steric properties of the ligand, and consequently, the properties of the resulting metal complexes. In the case of this compound, the benzyl (B1604629) group (-CH2-C6H5) and the 2,3-dichlorophenyl group (-C6H3Cl2) introduce significant steric bulk. This can influence the geometry of the metal's coordination sphere and may prevent the formation of highly crowded polynuclear structures.

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for metal complexes of this compound are not detailed in the available literature, general methods for the synthesis of metal-oxamide complexes are well-established. These typically involve the reaction of the oxamide ligand with a metal salt in a suitable solvent. The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt and to facilitate the crystallization of the final product.

The characterization of any resulting complexes would rely on a combination of analytical techniques. Elemental analysis would be used to confirm the empirical formula of the complex, while techniques such as infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy would provide information about the coordination of the ligand to the metal ion.

Mononuclear and Polynuclear Complex Architectures

Based on the nature of the this compound ligand, it is plausible to predict the formation of both mononuclear and polynuclear complexes. In a mononuclear complex, a single ligand would coordinate to a single metal center. The steric hindrance from the benzyl and dichlorophenyl groups might favor the formation of such simple complexes, particularly with larger metal ions or in the presence of co-ligands that can satisfy the metal's coordination number.

Polynuclear architectures, where the oxamide ligand bridges two or more metal centers, are also a common feature of oxamide chemistry. The oxamide bridge can facilitate magnetic exchange interactions between the metal ions, leading to interesting magnetic properties. The formation of such bridged complexes with this compound would depend on the reaction conditions, the metal-to-ligand ratio, and the ability of the metal ions to overcome the steric repulsion of the bulky substituents.

Stoichiometry and Coordination Modes of the Oxamide Ligand

The stoichiometry of the resulting metal complexes would be expected to vary depending on the metal ion and the reaction conditions. Common stoichiometries for bidentate ligands like oxamides include 1:1 (metal:ligand), 1:2, and in some cases, 1:3.

The this compound ligand is expected to coordinate to metal ions primarily through its two nitrogen atoms and two oxygen atoms of the oxamide backbone. The most common coordination mode for oxamides is as a bidentate N,N'-chelate, where the two amide nitrogen atoms bind to the metal center. Another possibility is O,O'-chelation, involving the two carbonyl oxygen atoms. A bridging coordination mode, where the ligand links two metal centers, would likely involve a combination of N and O donor atoms.

Illustrative Table of Potential Coordination Modes

| Coordination Mode | Donor Atoms Involved | Resulting Chelate Ring Size | Potential Complex Type |

| N,N'-bidentate | Two amide nitrogen atoms | 5-membered | Mononuclear |

| O,O'-bidentate | Two carbonyl oxygen atoms | 5-membered | Mononuclear |

| N,O-bidentate | One amide nitrogen and one carbonyl oxygen | 4-membered | Mononuclear (less common) |

| Bridging | N,O donors from each coordination site | - | Polynuclear |

Spectroscopic and Structural Analysis of Metal Complexes

X-ray Crystallography of Metal-Oxamide Frameworks

Hypothetical Crystallographic Data for a Mononuclear Complex

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z | 4 |

Advanced Spectroscopic Signatures of Metal-Ligand Interactions

In the absence of crystallographic data, spectroscopic methods provide valuable insights into the coordination of the ligand.

Infrared (IR) Spectroscopy: Coordination of the oxamide ligand to a metal ion is expected to cause significant shifts in the vibrational frequencies of the C=O and N-H bonds. A decrease in the C=O stretching frequency and a shift in the N-H stretching and bending vibrations would be indicative of ligand coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the metal complex would likely show bands corresponding to ligand-based π-π* and n-π* transitions, as well as metal-centered d-d transitions and ligand-to-metal charge transfer (LMCT) bands. The positions and intensities of these bands would be dependent on the metal ion and the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would be powerful tools for confirming the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination would provide evidence for the metal-ligand interaction.

Illustrative Table of Expected IR Spectral Shifts

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Coordination |

| N-H stretch | 3200-3400 | Shift to lower or higher frequency |

| C=O stretch (Amide I) | 1640-1680 | Shift to lower frequency |

| N-H bend (Amide II) | 1510-1550 | Shift to higher frequency |

Theoretical Characterization of Metal-Oxamide Bonding and Electronic Structures

The bonding between a metal ion and this compound is predicted to occur primarily through the oxygen and nitrogen atoms of the oxamide backbone. Deprotonation of the amide nitrogens creates a dianionic ligand that can act as a strong chelating agent, typically coordinating to a metal center through the two nitrogen and two oxygen atoms, forming a stable square-planar MN₂O₂ core. The specific nature of the metal-ligand bond can be comprehensively investigated using theoretical methods such as Density Functional Theory (DFT).

DFT calculations are instrumental in elucidating the electronic structure of metal complexes. nih.govnih.gov For a complex of this compound, these calculations would involve optimizing the geometry of the complex to determine bond lengths and angles, followed by an analysis of the molecular orbitals (MOs). The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy gap between the HOMO and LUMO provides information about the electronic stability and reactivity of the complex.

The electronic character of the this compound ligand is influenced by its unsymmetrical substituents. The benzyl group is generally considered to be weakly electron-donating or to have a mild -I (inductive) effect. quora.comstackexchange.com Conversely, the 2,3-dichlorophenyl group is strongly electron-withdrawing due to the high electronegativity of the chlorine atoms, which exert a significant -I effect. This electronic asymmetry is expected to create a notable polarization within the ligand framework, which in turn will influence the nature of the metal-ligand bonds.

Natural Bond Orbital (NBO) analysis, another powerful computational tool, can quantify the charge distribution within the complex and the extent of covalent character in the metal-ligand bonds. It is anticipated that the bond between the metal and the nitrogen atom bearing the 2,3-dichlorophenyl group will exhibit a different character compared to the bond with the nitrogen atom attached to the benzyl group. The electron-withdrawing nature of the dichlorophenyl group will likely decrease the electron density on its adjacent nitrogen atom, potentially strengthening the sigma-donation to the metal center but also affecting the pi-backbonding capabilities, depending on the metal ion.

The electronic spectra of such complexes are predicted to be dominated by d-d transitions and charge-transfer bands. fiveable.melibretexts.org The energies of these transitions are highly dependent on the metal ion and the ligand field strength. Ligand-to-metal charge transfer (LMCT) bands are expected, where electron density is transferred from the ligand's orbitals to the metal's d-orbitals. libretexts.org The presence of the electron-withdrawing dichlorophenyl group could lower the energy of the ligand's orbitals, potentially shifting the LMCT bands to higher energies compared to a complex with only alkyl or benzyl substituents.

Table 1: Predicted Electronic Properties of a Metal Complex with this compound

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Coordination Mode | N₂,O₂ square-planar | Typical for deprotonated oxamide ligands. |

| HOMO Character | Primarily localized on the oxamide backbone and the benzyl group. | The benzyl group is less electron-withdrawing than the dichlorophenyl group. |

| LUMO Character | Primarily localized on the metal center and the dichlorophenyl group. | The electron-withdrawing nature of the dichlorophenyl group lowers the energy of associated orbitals. |

| Metal-Ligand Bonding | Covalent with ionic contributions. | Based on DFT and NBO analysis of similar amide-based complexes. nih.gov |

| Electronic Transitions | d-d transitions and Ligand-to-Metal Charge Transfer (LMCT). | Characteristic of transition metal complexes with coordinating amide ligands. fiveable.melibretexts.org |

Potential for Catalytic Applications of Metal-Oxamide Complexes

Metal complexes incorporating amide-based ligands are widely explored for their catalytic activities in a variety of organic transformations. The electronic and steric properties of the this compound ligand suggest that its metal complexes could be promising candidates for catalysis. The unsymmetrical nature of the ligand is particularly interesting, as it can create a unique coordination environment around the metal center, which can be beneficial for catalytic selectivity. nih.gov

One area of potential application is in asymmetric catalysis, where the chirality of a catalyst is transferred to the product of a reaction. While this compound is not inherently chiral, modifications to the benzyl or phenyl groups could introduce chiral centers. Even without inherent chirality in the ligand, the formation of a rigid, well-defined complex could lead to specific substrate binding and activation. Chiral N,N'-dioxide ligands, which share some structural similarities with oxamides, have been successfully used in a range of asymmetric catalytic reactions. rsc.org

The electronic asymmetry of the ligand could also be exploited in redox catalysis. The electron-withdrawing 2,3-dichlorophenyl group can stabilize lower oxidation states of the metal center, while the less electronically demanding benzyl group could facilitate redox cycling. This could be advantageous in reactions such as cross-coupling reactions or oxidation catalysis. For instance, palladium complexes with oxamide-phosphine ligands have been developed for asymmetric allylic amination, where the electronic properties of the ligand are crucial for both regio- and enantiocontrol. rsc.org

Furthermore, the robust coordination of the oxamide ligand can provide stability to the catalytic species, preventing decomposition and leading to higher turnover numbers. The steric bulk of the benzyl and dichlorophenyl groups can also play a role in controlling the access of substrates to the metal center, thereby influencing the selectivity of the catalytic reaction.

Table 2: Potential Catalytic Applications and Influencing Factors

| Potential Application | Key Ligand Feature | Rationale |

|---|---|---|

| Asymmetric Catalysis | Introduction of chiral moieties. | Creation of a chiral environment around the metal center. |

| Cross-Coupling Reactions | Electronic asymmetry and steric bulk. | Tuning of the metal's redox properties and control of substrate approach. |

| Oxidation Catalysis | Stabilization of different metal oxidation states. | The electronically distinct substituents can facilitate the redox cycle of the metal catalyst. |

| Polymerization | Robustness of the metal-ligand bond. | Formation of stable and long-lived active catalytic species. |

Advanced Materials Science Applications of N Benzyl N 2,3 Dichlorophenyl Oxamide Non Biological

Integration into Polymer Systems as Building Blocks

There is currently no specific scientific research available that details the integration of N-benzyl-N'-(2,3-dichlorophenyl)oxamide as a building block into polymer systems. While oxamide (B166460) derivatives, in general, are recognized for their potential in polymer science, dedicated studies on this particular compound's role in polymerization or as a monomer have not been identified.

Role in the Development of Functional Organic Materials

Investigations into the role of this compound in the development of functional organic materials have not been reported in the available scientific literature. The general class of oxamides is of interest in materials science; however, specific research detailing the properties and applications of this compound in functional organic materials is absent.

Supramolecular Chemistry Applications

The ability of the oxamide functional group to form hydrogen bonds suggests a potential for this compound to be utilized in supramolecular chemistry. Oxamides are known to be valuable building blocks for the construction of supramolecular structures. ontosight.ai However, specific studies detailing the supramolecular assembly, host-guest chemistry, or other supramolecular applications of this compound have not been found.

Exploration in Optoelectronic or Other Physical Material Properties

There is no available research that explores the optoelectronic or other physical material properties of this compound. While some organic compounds containing amide functionalities are investigated for such properties, no studies have been published that specifically characterize the optical, electronic, or other physical material characteristics of this compound.

Conclusions and Future Research Directions

Summary of Key Academic Contributions and Findings

An extensive search of academic databases and chemical literature yields no specific scholarly articles detailing the synthesis, characterization, or biological evaluation of N-benzyl-N'-(2,3-dichlorophenyl)oxamide. While general methodologies for the synthesis of oxamides are well-established, typically involving the reaction of an oxalate (B1200264) ester with corresponding amines, a specific protocol for this compound has not been published. Basic chemical identifiers are available through commercial supplier listings, providing a foundational chemical identity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-benzyl-N'-(2,3-dichlorophenyl)ethanediamide |

| CAS Number | 306742-85-8 |

| Canonical SMILES | O=C(NCc1ccccc1)C(=O)Nc1cccc(Cl)c1Cl |

| InChI Key | KBSRGISJTPRANF-UHFFFAOYSA-N |

This data is compiled from chemical supplier databases and does not originate from peer-reviewed research publications.

The broader class of oxamide (B166460) derivatives has been noted for a range of biological activities, including potential as anticancer, antimicrobial, and antiviral agents. These activities are often attributed to the ability of the oxamide scaffold to act as a rigid linker and participate in hydrogen bonding, enabling interaction with various biological targets such as enzymes. However, without specific studies on this compound, any discussion of its biological activity remains purely speculative and based on extrapolation from related compounds.

Identification of Knowledge Gaps and Unexplored Research Avenues

The current state of knowledge on this compound is characterized by a profound lack of empirical data. The most significant knowledge gaps include:

Synthesis and Characterization: There is no published, peer-reviewed method for the synthesis of this compound. Consequently, there is a complete absence of spectroscopic data (e.g., NMR, IR, Mass Spectrometry) and physicochemical properties (e.g., melting point, solubility, crystal structure).

Biological Activity: The biological effects of this compound are entirely unknown. No screening studies or targeted biological assays have been reported.

Mechanism of Action: Without evidence of biological activity, there has been no investigation into the potential molecular mechanisms through which this compound might exert an effect.

Structure-Activity Relationships (SAR): The lack of data on this compound and a limited number of closely related, publicly studied analogs prevents any meaningful SAR analysis.

These gaps represent a considerable opportunity for original research. Initial exploratory studies could focus on developing a reliable synthetic route and thoroughly characterizing the compound. Subsequent research could then move into broad biological screening to identify any potential therapeutic areas of interest.

Prospective Methodologies and Technologies for Future Investigations

Future research efforts to elucidate the properties of this compound would benefit from a multi-pronged approach employing modern chemical and biological techniques:

Automated Synthesis and High-Throughput Screening: An initial investigation could involve the parallel synthesis of a library of related oxamide analogs to explore the impact of substitutions on the benzyl (B1604629) and dichlorophenyl rings. High-throughput screening (HTS) of these compounds against a diverse range of biological targets could rapidly identify potential areas of activity.

Computational Modeling and Docking Studies: In the absence of empirical data, computational methods can provide initial hypotheses. Density functional theory (DFT) calculations could predict the compound's geometry and electronic properties. If a biological target is identified through screening, molecular docking simulations could predict the binding mode and affinity, guiding further optimization.

Advanced Spectroscopic and Crystallographic Techniques: Should the synthesis be achieved, detailed 1D and 2D NMR studies, along with single-crystal X-ray diffraction, would provide unambiguous structural confirmation and insights into its three-dimensional conformation.

"Omics" Technologies: If a cellular phenotype is observed, transcriptomics, proteomics, and metabolomics could be employed to gain a broader understanding of the compound's mechanism of action by observing its effects on global gene expression, protein levels, and metabolic pathways.

Broader Implications of this compound Research in Chemical Sciences

While currently an unknown entity, research into this compound could have several broader implications for the chemical sciences. The development of a novel synthetic methodology could be applicable to other similarly structured molecules. The discovery of any significant biological activity would add to the growing body of knowledge on the therapeutic potential of the oxamide scaffold and could provide a new chemical probe for studying specific biological processes.

Furthermore, a detailed study of its physicochemical properties could inform its potential use in materials science, where oxamide-containing molecules have been explored for their self-assembly properties and as components in polymers and gels. Ultimately, the investigation of this currently obscure compound represents a fundamental exercise in chemical exploration, with the potential to yield new knowledge and applications across various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the key steps and reagents for synthesizing N-benzyl-N'-(2,3-dichlorophenyl)oxamide?

- Methodology : Synthesis typically involves coupling benzylamine with 2,3-dichlorophenyloxamic acid derivatives. Key reagents include activating agents like carbodiimides (e.g., DCC or EDC) to facilitate amide bond formation. Reaction conditions often require anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere at 0–25°C, followed by purification via column chromatography .

- Critical Analysis : Optimizing stoichiometry and reaction time is essential to minimize side products like unreacted intermediates or over-substituted derivatives.

Q. How does the substitution pattern of the dichlorophenyl group influence solubility?

- Methodology : Solubility can be assessed using polar (e.g., water, DMSO) and nonpolar (e.g., hexane) solvents. The 2,3-dichloro substitution reduces solubility in water due to increased hydrophobicity but enhances solubility in polar aprotic solvents (e.g., DMF) due to dipole interactions .

- Data Contradiction : While tetraalkyl oxamides are hygroscopic, this compound’s limited alkylation may result in lower hygroscopicity compared to other oxamide derivatives .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology : Use ¹H/¹³C NMR to confirm hydrogen and carbon environments, FT-IR for amide C=O and N-H stretching (1650–1700 cm⁻¹ and 3300 cm⁻¹, respectively), and HRMS for molecular weight validation. X-ray crystallography (via SHELX software) resolves crystal packing and conformational details .

Advanced Research Questions

Q. How does the trans-conformation of the oxamide group impact crystallographic packing?

- Methodology : Single-crystal X-ray diffraction (employing SHELXL for refinement) reveals that the trans-conformation of the H–N–CO moiety creates hydrogen-bonded chains along the c-axis, stabilizing the lattice. Dihedral angles between aromatic rings (e.g., ~58° in dichlorophenyl derivatives) influence packing efficiency .

- Data Contradiction : While related dichlorophenyl benzamides show consistent trans-conformations, steric effects from the benzyl group in this compound may alter torsion angles .

Q. What mechanistic pathways govern its reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing dichlorophenyl group activates the oxamide carbonyl toward nucleophilic attack. Kinetic studies (e.g., using azide ions) can quantify reactivity. Computational modeling (DFT) predicts charge distribution and transition states .

- Critical Insight : Steric hindrance from the benzyl group may slow reactivity compared to less substituted oxamides, necessitating elevated temperatures or catalysts .

Q. How can its potential bioactivity be evaluated against cancer cell lines?

- Methodology : Conduct in vitro assays (e.g., MTT or apoptosis assays) on human cancer cell lines (e.g., HeLa or MCF-7). Compare IC₅₀ values with controls. Molecular docking studies predict interactions with targets like kinases or DNA topoisomerases, guided by structural analogs (e.g., dichlorophenyl acetones showing anticancer activity) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.